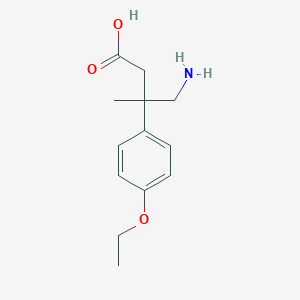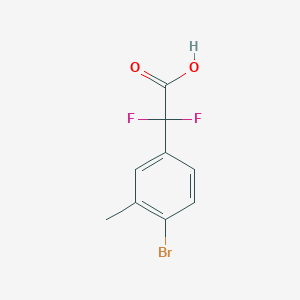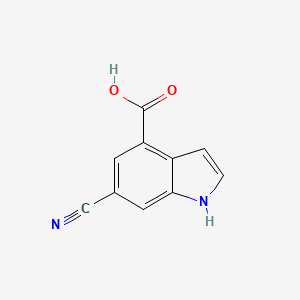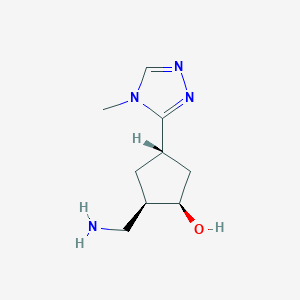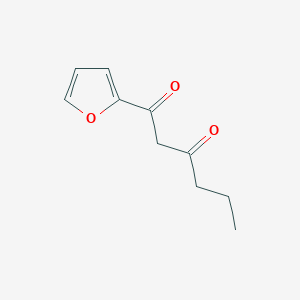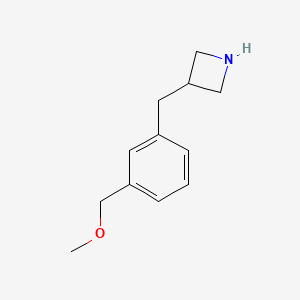
3-(3-(Methoxymethyl)benzyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(Methoxymethyl)benzyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(3-(Methoxymethyl)benzyl)azetidine, can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production of azetidines often involves scalable and efficient synthetic routes. For example, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts has been reported to rapidly provide bis-functionalized azetidines . This method allows for the preparation of azetidines bearing various functional groups, making it suitable for large-scale production.
化学反应分析
Types of Reactions
3-(3-(Methoxymethyl)benzyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The azetidine ring can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of azetidines include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted azetidines .
科学研究应用
3-(3-(Methoxymethyl)benzyl)azetidine has several scientific research applications, including:
作用机制
The mechanism of action of 3-(3-(Methoxymethyl)benzyl)azetidine involves its interaction with molecular targets and pathways. The ring strain in azetidines contributes to their reactivity, allowing them to participate in various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate further reactions .
相似化合物的比较
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
3-(3-(Methoxymethyl)benzyl)azetidine is unique due to its four-membered ring structure, which imparts specific reactivity and stability. Compared to aziridines, azetidines are more stable and easier to handle, making them suitable for various applications . The presence of the methoxymethyl group further enhances its reactivity and potential for functionalization.
属性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
3-[[3-(methoxymethyl)phenyl]methyl]azetidine |
InChI |
InChI=1S/C12H17NO/c1-14-9-11-4-2-3-10(5-11)6-12-7-13-8-12/h2-5,12-13H,6-9H2,1H3 |
InChI 键 |
SAJQCXUBYZXJBB-UHFFFAOYSA-N |
规范 SMILES |
COCC1=CC=CC(=C1)CC2CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



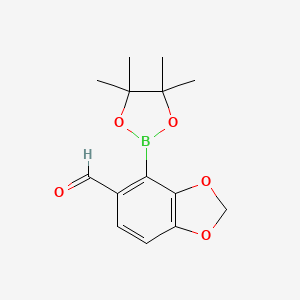
![3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride](/img/structure/B13626435.png)




